4-Cyclopropoxy-2-fluorobenzamide
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Overview
Description
4-Cyclopropoxy-2-fluorobenzamide is an organic compound that features a cyclopropyl group attached to a benzamide structure, with a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluorobenzamide typically involves the reaction of 4-cyclopropoxy-2-fluorobenzoic acid with an amine derivative. One common method is the condensation reaction of 4-cyclopropoxy-2-fluorobenzoic acid with ammonia or an amine under dehydrating conditions to form the benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: A simpler analog with similar structural features but lacking the cyclopropyl group.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains additional fluorine atoms, which can alter its chemical and biological properties.
Uniqueness
4-Cyclopropoxy-2-fluorobenzamide is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in certain applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |
InChI Key |
NEJXDLKPFPUTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
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